PD-L1 Binding Affinity: Ethyl Analog Outperforms Methyl Analog, Fluorinated Analog, and Clinical Antibody Benchmark
Compound 4 (1-(3,4-dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one) exhibits the highest PD-L1 binding affinity in the phenyl-pyrazolone series with a dissociation constant (KD) of 19 ± 3 nM, representing a 1.8-fold improvement over the 3-methyl analog compound 2 (KD = 34 ± 3 nM) and a 4.8-fold improvement over the clinical anti-PD-L1 monoclonal antibody atezolizumab (KD = 92 ± 11 nM) [1]. The ethyl substitution also yields 1.4-fold tighter binding than the 2-fluorophenyl analog compound 5 (KD = 27 ± 4 nM) [1].
| Evidence Dimension | PD-L1 protein binding affinity (KD, nM) measured by microscale thermophoresis (MST) using recombinant human PD-L1 |
|---|---|
| Target Compound Data | KD = 19 ± 3 nM (Compound 4, 1-(3,4-dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one) |
| Comparator Or Baseline | Compound 2 (3-methyl analog): KD = 34 ± 3 nM; Compound 5 (2-fluorophenyl analog): KD = 27 ± 4 nM; Atezolizumab (anti-PD-L1 mAb): KD = 92 ± 11 nM; Compound 3 (2-methoxyphenyl analog): KD = 45 ± 7 nM |
| Quantified Difference | 1.8-fold lower KD vs compound 2; 1.4-fold lower KD vs compound 5; 4.8-fold lower KD vs atezolizumab; 2.4-fold lower KD vs compound 3 |
| Conditions | Microscale thermophoresis (MST) assay with recombinant human PD-L1 protein; monophasic binding curves; values reported as mean ± SEM from at least three independent experiments [1] |
Why This Matters
For procurement decisions, the 19 nM KD establishes compound 4 as the highest-affinity PD-L1 binder among all characterized phenyl-pyrazolone derivatives, directly translating to the most potent target engagement at the lowest concentration, which is critical for assay sensitivity and reproducibility in immune checkpoint screening campaigns.
- [1] Regnault R, Le Biannic R, Magnez R, Klupsch F, Leleu-Chavain N, Vezin H, Thuru X, Bailly C, Goossens JF, Millet R. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules. 2023 Apr 15;28(8):3491. doi:10.3390/molecules28083491. Table 1. View Source
